(S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol
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Overview
Description
(S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a chlorinated and trifluoromethylated pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative and a pyrrolidine precursor.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Chirality Introduction: The chiral center is introduced using a chiral auxiliary or a chiral catalyst to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated pyridine ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the reduced pyrrolidine derivative.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Medicine
In medicinal chemistry, it could be explored for its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidine: Lacks the hydroxyl group.
(S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The presence of both the chlorinated and trifluoromethylated pyridine moiety and the chiral pyrrolidine ring makes (S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol unique. These features can impart specific chemical reactivity and biological activity that distinguish it from similar compounds.
Properties
IUPAC Name |
(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O/c11-8-3-6(10(12,13)14)4-15-9(8)16-2-1-7(17)5-16/h3-4,7,17H,1-2,5H2/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTHUZSMYUAYEC-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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